1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-10-3-1-2-9(6-10)7-14(18)12-8-11(16)4-5-13(12)17/h1-6,8,17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFZSKWOUJCXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=C(C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Method
One of the primary synthetic methods involves a Friedel-Crafts acylation reaction:
- Reactants: 5-fluoro-2-hydroxybenzene and 3-fluorobenzoyl chloride.
- Catalyst: A Lewis acid such as aluminum chloride (AlCl3).
- Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride and requires careful temperature control to minimize side reactions.
- Process: The 5-fluoro-2-hydroxybenzene acts as the aromatic substrate, which undergoes electrophilic aromatic substitution with 3-fluorobenzoyl chloride in the presence of AlCl3, yielding the target ethanone compound.
This route is well-established for aromatic ketone synthesis and is adaptable for scale-up in industrial settings.
Industrial Continuous Flow Synthesis
In industrial production:
- Continuous flow reactors are employed to improve reaction control, product consistency, and yield.
- Automated systems precisely regulate parameters such as temperature, reagent feed rates, and mixing.
- This approach reduces impurities and enhances process safety and efficiency.
Such methods optimize the Friedel-Crafts acylation reaction for larger-scale manufacturing.
Alternative Synthetic Approaches and Related Compounds
Though specific detailed methods for 1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone are limited, related compounds in the hydroxyphenyl ethanone and diketone family provide insights into alternative preparation strategies:
- Base-catalyzed condensation: Using sodium hydride (NaH) in tetrahydrofuran (THF), 1-(2-hydroxyphenyl)ethanone can be condensed with fluorinated benzoates to form related diketones, which can be further transformed into hydroxyphenyl ethanones.
- Acyl chloride intermediate preparation: Fluorinated benzoic acids can be converted to acyl chlorides using thionyl chloride (SOCl2), which then participate in acylation reactions.
These methods highlight the utility of fluorinated intermediates and base-mediated condensations in synthesizing structurally related compounds.
Preparation of Stock Solutions and In Vivo Formulations
For experimental and biological studies, precise preparation of stock solutions is essential:
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 4.0287 | 0.8057 | 0.4029 |
| 5 | 20.1434 | 4.0287 | 2.0143 |
| 10 | 40.2868 | 8.0574 | 4.0287 |
- Stock solutions are typically prepared by dissolving the compound in DMSO (dimethyl sulfoxide).
- For in vivo formulations, DMSO master liquid is diluted with solvents such as corn oil, PEG300, Tween 80, or water sequentially, ensuring clarity at each step.
- Physical methods like vortexing, ultrasound, or mild heating assist dissolution.
- This methodical solvent addition prevents precipitation and ensures homogeneity of the formulation.
Detailed Research Findings and Notes on Reaction Parameters
- Reaction monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress and completion.
- Purification: Post-reaction workup often involves acid-base extractions, drying over sodium sulfate, and purification by silica gel column chromatography.
- Yield considerations: Yields can vary depending on reaction conditions but typically range from moderate to high (e.g., 60-70% in related diketone syntheses).
- Safety and environmental aspects: Use of anhydrous conditions and controlled addition of reagents minimizes side reactions and waste.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 5-fluoro-2-hydroxybenzene, 3-fluorobenzoyl chloride, AlCl3 | Anhydrous, controlled temperature | Well-established, scalable | Requires strict moisture control |
| Base-catalyzed Condensation | Sodium hydride, fluorobenzoates, THF | Room temperature to 65 °C | Useful for diketone intermediates | Multi-step, may need further steps |
| Acyl Chloride Intermediate | Fluorobenzoic acid, SOCl2 | Heating to 60 °C | Enables versatile acylations | Involves corrosive reagents |
| In Vivo Formulation Prep | DMSO, corn oil, PEG300, Tween 80 | Sequential solvent addition | Ensures clear, stable solutions | Requires careful solvent handling |
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in the development of novel therapeutic agents, particularly in antifungal and anticancer research.
Antifungal Activity
Recent studies have highlighted the antifungal properties of chalcone derivatives, including 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone. Research indicates that derivatives with specific substitutions can effectively inhibit the growth of Candida albicans, a common fungal pathogen. In a study evaluating various analogues, compounds with fluorine substitutions demonstrated promising inhibitory effects, with IC50 values ranging from 48.9 μM to 57.7 μM against C. albicans . The structural modifications on the A-ring significantly influenced the antifungal activity, suggesting that further optimization could lead to more potent derivatives.
Anticancer Properties
Chalcones are recognized for their anticancer potential due to their ability to modulate various biological pathways. The presence of fluorine atoms in the structure may enhance the compound's bioactivity by improving its binding affinity to target proteins involved in cancer progression. Preliminary studies indicate that certain chalcone derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Synthesis of Chalcone Derivatives
The compound can be synthesized through Claisen-Schmidt condensation reactions, where it acts as a precursor for various functionalized chalcones. Such reactions allow for the introduction of diverse substituents that can tailor the biological activity of the resulting compounds . The ability to modify both phenyl rings opens avenues for creating libraries of compounds for screening against various biological targets.
Material Science
The unique electronic properties of fluorinated compounds make them suitable candidates for applications in material science.
Fluorescent Materials
Research into the photophysical properties of chalcone derivatives has revealed their potential as fluorescent materials. The incorporation of fluorine can enhance fluorescence intensity and stability, making these compounds useful in developing sensors and imaging agents .
Data Table: Overview of Biological Activities
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Antifungal | 48.9-57.7 | |
| Various Chalcone Derivatives | Anticancer | Varies |
Case Study 1: Antifungal Efficacy
A series of experiments conducted on fluorinated chalcones demonstrated that specific structural modifications significantly enhanced antifungal activity against C. albicans. The study systematically varied substituents on the A-ring and B-ring, identifying optimal configurations that led to improved IC50 values compared to non-fluorinated counterparts .
Case Study 2: Synthesis Pathways
The development of synthetic pathways utilizing this compound has been explored extensively. Researchers have successfully employed this compound as a building block for synthesizing more complex polycyclic structures with potential pharmaceutical applications .
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Positional Isomers
- 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone (CAS 476472-53-4): This isomer differs in the fluorine position on the second phenyl group (4- vs. 5-fluoro).
- 1-(5-Fluoro-2-hydroxyphenyl)ethanone (CAS 394-32-1): A simpler analogue lacking the second fluorophenyl group. Its lower molecular weight (154.14) and reduced lipophilicity suggest diminished membrane permeability compared to the target compound .
Substituted Hydroxyacetophenones
Several chloro- and methoxy-substituted hydroxyacetophenones from the Handbook of Hydroxyacetophenones highlight structural variations (Table 1):
| Compound Name | CAS | Substituents | Melting Point (°C) | Molecular Weight |
|---|---|---|---|---|
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | Cl, OH, OMe | N/A | 200.62 |
| 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone | 112954-19-5 | Cl, OH, OMe | N/A | 200.62 |
| 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone | 703-97-9 | Cl, F, OH | N/A | 188.59 |
Functional Group Variations
Benzofuran Derivatives
- 1-[2-(3-Fluorophenyl)-6-hydroxybenzofuran-5-yl]ethanone (Compound 2b): Incorporates a benzofuran ring, enhancing π-π stacking interactions. This structural feature is linked to activity against type 2 diabetes targets (e.g., α-glucosidase inhibition) .
- α-Ketothioamide Derivatives (e.g., 1-(2-Fluorophenyl)-2-morpholino-2-thioxoethanone): The thioamide group introduces sulfur-based hydrogen bonding, improving affinity for enzymes like phosphoglycerate dehydrogenase (PHGDH) compared to carbonyl-containing analogs .
Propenone Derivatives
Desmosdumotin C derivatives (e.g., (E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one) feature a conjugated propenone chain, enabling extended resonance stabilization and enhanced anticancer activity via intercalation or radical scavenging .
Melting Points and Solubility
- Fluorine’s electronegativity increases the target compound’s lipophilicity (logP ~2.5 estimated) compared to hydroxyl-rich antioxidants like 1-((1R,2R,3R)-2-(3-isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone from Litsea cubeba, which exhibit higher aqueous solubility .
Antifungal and Antimicrobial Potential
- Metal complexes of ethanone-based azo dyes (e.g., APEHQ) show enhanced antifungal activity compared to parent ligands, suggesting that the target compound’s fluorine and hydroxyl groups could be optimized for metal chelation .
- Microbiological reduction studies on α-azole ketones (e.g., 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone) indicate that substituent positioning affects enantioselectivity and potency .
Antioxidant and Anticancer Properties
- Hydroxyl groups in ethanone derivatives correlate with antioxidant capacity, as seen in Litsea cubeba volatiles, where 2-hydroxy-1-(4-hydroxyphenyl)ethanone contributes to DPPH radical scavenging .
- Fluorine’s metabolic stability and bioavailability enhancements are evident in Desmosdumotin C derivatives, where fluorophenyl groups improve cytotoxicity against cancer cell lines .
Biological Activity
1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone, also known by its CAS number 1300582-07-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C14H10F2O2
- Molecular Weight : 248.22 g/mol
- CAS Number : 1300582-07-3
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial agent and as a modulator of cellular pathways.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of fluorine atoms in the phenyl rings can enhance the lipophilicity and bioactivity of these compounds.
- Mechanism of Action : The antimicrobial activity is generally attributed to the inhibition of protein synthesis and interference with nucleic acid and peptidoglycan production, leading to cell death. For instance, related compounds have demonstrated bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species .
Case Studies
- Inhibition of Biofilm Formation : A study highlighted the efficacy of fluorinated compounds in disrupting biofilms formed by Staphylococcus epidermidis. The compound exhibited a minimum biofilm inhibitory concentration (MBIC) ranging from 31.108 to 62.216 μg/mL, showcasing its potential in treating infections associated with biofilms .
- Comparative Efficacy : In a comparative analysis, similar compounds were tested against various strains. The compound showed comparable activity to established antibiotics like ciprofloxacin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
- Fluorine Substitution Impact : Research indicates that the position and number of fluorine substitutions significantly affect the antimicrobial potency. For example, a derivative with multiple fluorine atoms exhibited enhanced activity against Escherichia coli and Klebsiella pneumoniae, with MIC values as low as 15.6 μg/mL .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
- Fluorine Substitutions : The introduction of fluorine at specific positions on the phenyl rings increases biological activity.
- Hydroxyl Group Influence : The presence of hydroxyl groups enhances solubility and bioavailability, which are crucial for antimicrobial efficacy.
Data Tables
| Compound Name | CAS Number | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | 1300582-07-3 | 31.108 | Biofilm Inhibition |
| Fluorinated Analog A | 183280-17-3 | 15.6 | Antibacterial |
| Fluorinated Analog B | 394-32-1 | 62.5 | Antibacterial |
Q & A
Q. What are the most reliable synthetic routes for 1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone, and how can reaction yields be optimized?
The compound can be synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst. For example, 1-(3-fluoro-4-hydroxyphenyl)ethanone was prepared by refluxing 2-fluorophenol with acetyl chloride in carbon disulfide, followed by steam distillation to isolate the product . To optimize yields:
- Use stoichiometric AlCl₃ to ensure complete activation of the acyl chloride.
- Control reaction temperature (50–60°C) to minimize side reactions like over-acylation.
- Purify intermediates via recrystallization (e.g., methanol for α-ketothioamide derivatives) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- NMR : The fluorinated aromatic protons will show splitting patterns consistent with para/meta substitution. For instance, 1-(3-fluorophenyl)ethanone exhibits distinct ¹H NMR signals at δ 7.4–8.0 ppm for aromatic protons .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₄H₁₁F₂O₂). Fragmentation patterns may include loss of CO or fluorine substituents.
- X-ray Crystallography : SHELX software is widely used for structure refinement. Ensure high-resolution data (≤ 0.8 Å) to resolve fluorine positions .
Q. How can researchers validate the purity of this compound, and what impurities are commonly observed?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify residual solvents or unreacted starting materials.
- TLC : Monitor reactions using silica plates and a hexane:ethyl acetate (3:1) mobile phase.
Common impurities include: - Partially fluorinated byproducts (e.g., mono-fluoro derivatives) due to incomplete substitution .
- Oxidation products (e.g., quinones) if hydroxyl groups are unprotected .
Advanced Research Questions
Q. What strategies are effective for functionalizing the ethanone moiety to enhance bioactivity?
The ketone group can be modified via:
- Thioamide formation : React with morpholine and phosphorus pentasulfide to generate α-ketothioamides, which inhibit enzymes like phosphoglycerate dehydrogenase (PHGDH) .
- Boronate esterification : Introduce tetramethyl dioxaborolane groups for Suzuki-Miyaura coupling, enabling access to biaryl derivatives .
- Enone synthesis : Condense with substituted benzaldehydes under Claisen-Schmidt conditions to form chalcone analogs .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina to model binding to fluorinated ligand-binding pockets (e.g., metabotropic glutamate receptors). The trifluoromethyl group in similar compounds shows high affinity for hydrophobic pockets .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) influencing reactivity .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- PHGDH Inhibition : Measure NADH depletion using a spectrophotometric assay (λ = 340 nm) in the presence of PHGDH and substrate 3-phosphoglycerate .
- Tubulin Polymerization : Monitor fluorescence changes with tubulin-binding agents like colchicine. Fluorinated indole derivatives have shown tubulin destabilization .
Q. How do structural modifications impact solubility and pharmacokinetics?
- LogP Optimization : Introduce polar groups (e.g., morpholine) to reduce LogP from ~3.5 (parent compound) to <2.5, improving aqueous solubility .
- Prodrug Design : Protect the hydroxyl group as a benzyl ether (via benzyl bromide/K₂CO₃) to enhance membrane permeability, with enzymatic cleavage in vivo .
Data Contradictions and Resolution
Q. Conflicting reports on fluorinated acetophenone reactivity: How to reconcile discrepancies?
Discrepancies in yields (e.g., 23% vs. 39% for similar α-ketothioamides ) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., 3-F) slow nucleophilic attack compared to electron-donating groups.
- Catalyst purity : Ensure AlCl₃ is anhydrous and freshly sublimated to avoid deactivation.
Q. Why do some studies report unexpected byproducts in fluorinated ethanone syntheses?
- Halogen scrambling : Fluorine may migrate under acidic conditions, forming regioisomers. Use low-temperature (0–5°C) reaction conditions to suppress this .
- Oxidation : The hydroxyl group is prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended .
Methodological Best Practices
Q. How to design a robust SAR study for this compound?
- Core modifications : Synthesize analogs with varying fluorine positions (e.g., 2-F vs. 4-F) to assess positional effects on target binding .
- Bioisosteric replacement : Substitute the ethanone with trifluoromethyl groups or esters to evaluate steric/electronic contributions .
Q. What controls are essential in biological assays to ensure data reproducibility?
- Positive controls : Use known inhibitors (e.g., PHGDH inhibitor NCT-503) to validate assay conditions .
- Solvent controls : DMSO concentrations should be ≤0.1% to avoid cytotoxicity artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
